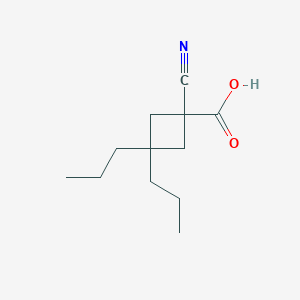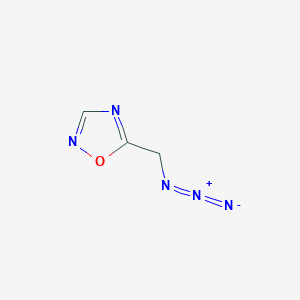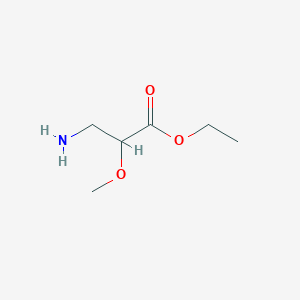![molecular formula C10H13NO4S B15326641 3-[Ethyl(methanesulfonyl)amino]benzoic acid CAS No. 89469-47-6](/img/structure/B15326641.png)
3-[Ethyl(methanesulfonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Ethylmethanesulfonamido)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with an N-ethylmethanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-ethylmethanesulfonamido)benzoic acid typically involves the introduction of the N-ethylmethanesulfonamido group onto a benzoic acid derivative. One common method is through the reaction of 3-aminobenzoic acid with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 3-(N-ethylmethanesulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(N-Ethylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(N-Ethylmethanesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(N-ethylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: A precursor in the synthesis of 3-(N-ethylmethanesulfonamido)benzoic acid.
Benzoic acid: The core structure shared by many derivatives, including 3-(N-ethylmethanesulfonamido)benzoic acid.
Sulfonamides: A class of compounds with similar functional groups and potential biological activities.
Uniqueness
3-(N-Ethylmethanesulfonamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aromatic ring with a sulfonamide group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89469-47-6 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-[ethyl(methylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-3-11(16(2,14)15)9-6-4-5-8(7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
CGZXJCWYAHBGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)

![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)


![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
